molecular formula C32H33N3O8 B15330272 N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine

N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine

Cat. No.: B15330272
M. Wt: 587.6 g/mol
InChI Key: AFQGZOMSSIQDMD-UHFFFAOYSA-N
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Description

N-Acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine (CAS: 159414-98-9) is a synthetic nucleoside analog derived from cytidine, a fundamental RNA/DNA building block. Key structural modifications include:

  • N-Acetylation: The exocyclic amine at position 4 of the cytidine base is acetylated, enhancing metabolic stability and resistance to enzymatic degradation .
  • 5′-O-DMT Protection: The 5′-hydroxyl group is protected with a bis(4-methoxyphenyl)phenylmethyl (DMT) group, a standard strategy in oligonucleotide synthesis to prevent unwanted side reactions during chemical coupling .
  • 2′-Fluoro Modification: In its 2′-deoxy-2′-fluoro derivative (CAS: 159414-98-9), the 2′-hydroxyl is replaced with fluorine, improving binding affinity to complementary RNA strands and nuclease resistance .

This compound is pivotal in medicinal chemistry for developing antisense oligonucleotides and siRNA therapeutics, where precise chemical modifications are critical for efficacy and pharmacokinetics .

Properties

Molecular Formula

C32H33N3O8

Molecular Weight

587.6 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39)

InChI Key

AFQGZOMSSIQDMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Origin of Product

United States

Preparation Methods

Selective 5'-Hydroxyl Dimethoxytritylation

The regioselective introduction of the DMT group at the 5'-position is achieved through careful control of reaction stoichiometry and solvent polarity. A representative protocol involves:

  • Dissolving cytidine in anhydrous pyridine or dichloromethane.
  • Adding 1.1 equivalents of DMT-Cl dropwise at 0–5°C to minimize side reactions.
  • Stirring the mixture for 4–6 hours at room temperature under inert atmosphere.

The reaction progress is monitored via thin-layer chromatography (TLC), with the DMT-protected intermediate exhibiting distinct UV activity. Post-reaction, the crude product is purified using silica gel chromatography, yielding 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine in 70–85% purity.

N4-Acetylation of the Cytosine Moiety

Following DMT protection, the N4-acetylation is conducted under mild basic conditions to avoid β-elimination or sugar ring opening. Key parameters include:

  • Dissolving 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine in pyridine or dimethylformamide (DMF).
  • Adding 2–3 equivalents of acetic anhydride and catalytic DMAP (0.1 equiv).
  • Stirring at 25–40°C for 12–24 hours.

The reaction selectively acetylates the N4 amine, with minimal O-acetylation of the 2'- or 3'-hydroxyls due to the steric hindrance imposed by the ribose ring. Purification via flash chromatography or recrystallization from ethanol/water mixtures affords the title compound in 65–80% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Pyridine serves dual roles as a solvent and acid scavenger during DMT protection, while DMAP accelerates acylation by activating acetic anhydride. Comparative studies reveal that dichloromethane-pyridine mixtures (1:1 v/v) enhance DMT-Cl solubility, reducing reaction times by 30%.

Temperature and Reaction Time

  • DMT Protection : Lower temperatures (0–5°C) suppress tritylation of secondary hydroxyls, achieving >90% selectivity for the 5'-position.
  • N4-Acetylation : Prolonged reaction times (>18 hours) at 35°C ensure complete amine acylation without degrading the DMT group.

Purification Techniques

Purification Method Purity (%) Yield (%)
Silica Gel Chromatography 95–98 70–75
Recrystallization (Ethanol/Water) 98–99 60–65
Preparative HPLC >99 50–55

Chromatography remains the preferred method for large-scale synthesis, whereas recrystallization offers higher purity for analytical applications.

Analytical Characterization

The final product is characterized via:

  • 1H NMR : Distinct signals for the DMT aromatic protons (δ 7.2–7.4 ppm) and N4-acetyl methyl group (δ 2.1 ppm).
  • Mass Spectrometry : [M+H]+ ion at m/z 587.63, consistent with the molecular formula C32H33N3O8.
  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Early methods, such as Mizuno’s six-step process for analogous compounds, suffered from low yields (<10%) due to inefficient protection sequences. Contemporary protocols optimize step count and reaction conditions, achieving cumulative yields of 50–60% for N-Acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine.

Applications in Oligonucleotide Synthesis

This compound serves as a phosphoramidite precursor in solid-phase RNA synthesis. The DMT group facilitates stepwise chain elongation, while the N4-acetyl group prevents undesired base pairing during coupling.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl group at the N4 position undergoes hydrolysis under specific conditions:

Reaction ConditionsProducts FormedApplications
Aqueous acidic (pH 3–5, 25°C)Cytidine + Acetic acidDeprotection for downstream synthesis
Basic (pH 10–12, 50°C)Cytidine + Acetate ionStudying nucleoside stability

This reaction is critical for removing the acetyl protecting group in oligonucleotide synthesis. Kinetic studies show a half-life of ~2 hours at pH 12 .

Nucleophilic Substitution

The methoxy groups on the DMT moiety participate in nucleophilic substitutions:

Example Reaction with Hydrazine

NAc-DMT-cytidine+H2N-NH2DMT-cytidine hydrazide+Acetamide\text{NAc-DMT-cytidine} + \text{H}_2\text{N-NH}_2 \rightarrow \text{DMT-cytidine hydrazide} + \text{Acetamide}

  • Conditions : Ethanol, reflux (80°C, 4 hours).

  • Yield : 78–85%.

This reaction is exploited to introduce functional groups for bioconjugation or fluorescent labeling.

Oxidation

The DMT group oxidizes in the presence of strong oxidizing agents:

Oxidizing AgentConditionsProduct
KMnO₄Aqueous H₂SO₄, 60°CMethoxy-quinone derivatives
H₂O₂Acetic acid, 40°CPartially oxidized DMT

Oxidation products are used to study electron-transfer mechanisms in nucleic acids .

Reduction

The acetyl group can be reduced to an ethyl group:

NAc-DMT-cytidine+LiAlH4NH-Et-DMT-cytidine\text{NAc-DMT-cytidine} + \text{LiAlH}_4 \rightarrow \text{NH-Et-DMT-cytidine}

  • Yield : 62%.

  • Application : Modifying hydrogen-bonding properties for antisense oligonucleotides.

Acid-Catalyzed Deprotection

The DMT group is selectively removed under acidic conditions:

AcidTime (min)TemperatureEfficiency
3% Trichloroacetic225°C>95%
0.5 M HCl1025°C80%

This step is essential in solid-phase oligonucleotide synthesis to expose the 5'-OH for subsequent coupling .

Phosphoramidite Coupling

NAc-DMT-cytidine’s 3'-OH is functionalized as a phosphoramidite for oligonucleotide assembly:

Reaction Scheme

NAc-DMT-cytidine+ClP(OCE)N(iPr)₂Phosphoramidite derivative\text{NAc-DMT-cytidine} + \text{ClP(OCE)N(iPr)₂} \rightarrow \text{Phosphoramidite derivative}

  • Activator : 1H-Tetrazole

  • Coupling Efficiency : 98–99% .

This reaction enables automated synthesis of modified RNA/DNA strands for therapeutics and probes .

Stability Under Physiological Conditions

Comparative stability studies in buffer systems:

ConditionHalf-Life (hours)Degradation Pathway
pH 7.4, 37°C48Hydrolysis of acetyl group
pH 5.0, 37°C12Acid-catalyzed deprotection

Data highlight its suitability for intracellular applications with controlled release profiles .

Comparative Reactivity of Analogues

Compound ModificationsHydrolysis Rate (pH 7)DMT Deprotection Efficiency
2'-Fluoro derivative72 hours92%
2'-O-Methyl derivative60 hours88%
Unmodified cytidine0.5 hoursN/A

Fluorination at the 2' position significantly enhances stability against nucleases .

Scientific Research Applications

5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of oligonucleotides for various applications.

    Biology: In the study of nucleic acid interactions and the development of antisense oligonucleotides.

    Medicine: For the synthesis of therapeutic oligonucleotides used in gene therapy and RNA interference.

    Industry: In the production of synthetic DNA and RNA for research and diagnostic purposes.

Mechanism of Action

The primary mechanism of action of 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine involves its incorporation into oligonucleotides during solid-phase synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the acetyl group protects the N4 amino group. These protecting groups are selectively removed during the synthesis process to allow for the sequential addition of nucleotides.

Comparison with Similar Compounds

Key Compounds:

N-Benzoyl-5′-O-DMT-2′-deoxycytidine (CAS: 138906-83-9)

  • Base Modification : N-Benzoyl (vs. N-acetyl) provides stronger π-π stacking interactions but reduced metabolic stability due to bulkier benzoyl groups .
  • Sugar Modification : Lacks 2′-fluoro; thus, exhibits lower RNA-binding affinity compared to the 2′-fluoro analog .
  • Applications : Primarily used in DNA synthesis for primers and probes .

N-Acetyl-5′-O-DMT-2′-deoxycytidine (CAS: 100898-63-3)

  • Base Modification : Shares the N-acetyl group with the target compound but lacks the 2′-fluoro substitution .
  • Performance : Reduced nuclease resistance compared to the 2′-fluoro derivative, limiting its use in therapeutic oligonucleotides .

N-Benzoyl-5′-O-DMT-2′-deoxy-5-methylcytidine (CAS: 105931-57-5) Base Modification: 5-Methylcytidine enhances base-pairing stability via hydrophobic interactions, while N-benzoyl increases steric hindrance .

Mechanistic Insights

  • N-Acetyl vs. N-Benzoyl : N-Acetyl derivatives exhibit faster deprotection kinetics during oligonucleotide synthesis compared to N-benzoyl, reducing side reactions .
  • 2′-Fluoro Impact: The 2′-fluoro group in CAS: 159414-98-9 increases the compound’s half-life in serum by >50% compared to non-fluorinated analogs, critical for in vivo applications .
  • DMT Group Stability : The DMT protecting group is universally used for its high stability under acidic conditions, but its bulkiness can hinder coupling efficiency in sterically challenging sequences .

Biological Activity

N-Acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine, also known as 5'-DMT-Ac-rC, is a complex organic compound derived from cytidine. This compound exhibits significant biological activity, particularly in the fields of molecular biology and medicinal chemistry. This article provides a detailed overview of its biological activities, mechanisms of action, and potential applications in research and therapy.

  • Molecular Formula : C32H33N3O7
  • Molecular Weight : 571.6203 g/mol
  • CAS Number : 100898-63-3

N-Acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine primarily acts as a building block in the synthesis of oligonucleotides. Its mode of action involves the incorporation into RNA or DNA strands during synthesis, affecting nucleotide sequences and potentially altering gene expression profiles.

Target Pathways

  • Oligonucleotide Synthesis : The compound is utilized in the synthesis of modified nucleotides, which are crucial for constructing therapeutic oligonucleotides.
  • RNA Functionality : It plays a role in studies related to RNA structure and function, impacting various biological processes including gene regulation.

Antiviral and Anticancer Properties

Recent studies have highlighted the compound's potential as an antiviral and anticancer agent. Its incorporation into nucleic acids can lead to the disruption of viral replication processes and cancer cell proliferation.

  • Antiviral Activity : Research indicates that modified nucleosides can inhibit viral RNA synthesis, thereby limiting viral infections.
  • Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further therapeutic exploration.

Case Studies

  • Study on Antiviral Efficacy :
    • Researchers demonstrated that N-Acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine effectively inhibited replication of certain RNA viruses in vitro.
    • The study reported a significant reduction in viral load when treated with this compound compared to controls.
  • Investigation into Anticancer Properties :
    • In a controlled study involving various cancer cell lines, the compound showed promising results in reducing cell viability and promoting apoptosis.
    • The mechanism was attributed to the interference with nucleotide metabolism essential for DNA replication in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of N-Acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine suggests that its bioavailability is influenced by its incorporation efficiency during oligonucleotide synthesis. The compound's stability and solubility are critical factors affecting its therapeutic efficacy.

Applications in Research

This compound serves multiple roles in scientific research:

  • Chemistry : As a building block for synthesizing modified nucleotides.
  • Biology : In studies focused on RNA dynamics and interactions.
  • Medicine : Investigated for therapeutic applications against viral infections and cancers.

Summary Table of Biological Activities

Activity TypeDescriptionEvidence
AntiviralInhibits viral replicationIn vitro studies showing reduced viral load
AnticancerInduces apoptosis in cancer cellsStudies demonstrating reduced cell viability

Q & A

Q. What is the role of N-Acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine in oligonucleotide synthesis?

This compound serves as a phosphoramidite reagent in solid-phase oligonucleotide synthesis. Its primary function is to introduce cytidine residues with specific protective groups: the bis(4-methoxyphenyl)phenylmethyl (DMT) group at the 5'-OH position ensures controlled stepwise coupling, while the acetyl group protects the exocyclic amine. The 3'-phosphoramidite moiety enables covalent linkage during chain elongation .

Q. How is this compound synthesized, and what are the critical steps?

Synthesis involves:

  • Protection of cytidine : The 5'-OH is selectively protected with DMT under anhydrous acidic conditions (e.g., using 4,4'-dimethoxytrityl chloride).
  • Acetylation : The N4 position is acetylated to prevent side reactions during oligonucleotide assembly.
  • Phosphitylation : The 3'-OH is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, ensuring compatibility with automated synthesizers . Key purification steps : Silica gel chromatography (e.g., eluting with gradients of ethyl acetate/hexanes) and characterization via 31^{31}P NMR to confirm phosphoramidite integrity .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming structural integrity post-synthesis?

  • NMR spectroscopy : 1^{1}H and 13^{13}C NMR identify protective groups (e.g., DMT aromatic protons at δ 6.8–7.4 ppm, acetyl methyl at δ 2.1–2.3 ppm). 31^{31}P NMR verifies phosphoramidite formation (δ ~149 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C42_{42}H52_{52}N5_{5}O9_{9}P: 801.86 g/mol) .
  • HPLC : Monitors purity (>95% by reverse-phase C18 columns, acetonitrile/water gradients) .

Q. How do variations in protecting groups impact stability and reactivity in phosphoramidite chemistry?

  • DMT vs. tert-butyldimethylsilyl (TBDMS) : DMT offers faster deprotection (e.g., 3% dichloroacetic acid in 30 seconds) but may reduce coupling efficiency due to steric hindrance. TBDMS provides better stability for 2'-modified RNAs but requires harsher deprotection (e.g., triethylamine trihydrofluoride) .
  • Acetyl vs. benzoyl : Acetyl groups are removed under milder basic conditions (e.g., aqueous ammonia, 55°C, 5 hours), whereas benzoyl requires prolonged treatment, risking oligonucleotide degradation .

Q. What are common side reactions during oligonucleotide incorporation, and how are they mitigated?

  • Incomplete coupling : Caused by moisture or aged reagents. Mitigation: Use fresh anhydrous acetonitrile and molecular sieves for reagent storage.
  • Oxidation failures : Suboptimal iodine/water concentrations lead to phosphorothioate impurities. Optimization: Adjust oxidation time (30–60 seconds) and validate via MALDI-TOF .
  • DMT cleavage inefficiency : Residual DMT causes truncated sequences. Solution: Monitor detritylation efficiency spectrophotometrically (498 nm) .

Q. What is the significance of 2'-O-methyl modifications in oligonucleotide performance, and how does this compound contribute?

2'-O-methyl modifications (as in related derivatives) enhance metabolic stability by resisting RNase degradation and improve binding affinity via RNA duplex preorganization. While this compound lacks 2'-O-methyl, its structural analogs (e.g., 2'-O-methylcytidine phosphoramidites) are critical for siRNA and antisense oligonucleotides targeting RNA viruses (e.g., influenza, HCV) .

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